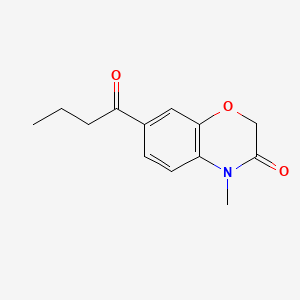
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- is a heterocyclic organic compound. It is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-7-(1-oxobutyl)-2-aminophenol with a suitable carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as an acid or base, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as therapeutic or industrial use.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the methyl and oxobutyl groups.
4-Methyl-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the methyl group.
7-(1-Oxobutyl)-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the oxobutyl group.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- is unique due to the presence of both the methyl and oxobutyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its properties compared to similar compounds, making it valuable for specific applications.
Properties
CAS No. |
116337-73-6 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
7-butanoyl-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11(15)9-5-6-10-12(7-9)17-8-13(16)14(10)2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
UQLUXLRYULISKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















